4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzylidene Intermediate: This step involves the condensation of 3-(BENZYLOXY)-4-MEO-benzaldehyde with an appropriate amine under acidic or basic conditions.
Cyclization to Form the Triazole Ring: The intermediate is then subjected to cyclization reactions using hydrazine derivatives to form the triazole ring.
Introduction of the Furyl Group: The furyl group is introduced through a substitution reaction, often using furyl halides or furyl boronic acids.
Thiol Group Addition:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, boronic acids, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine
The compound’s potential therapeutic applications include its use as a drug candidate for treating various diseases due to its biological activity.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of “4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL” lies in its specific structural features, such as the presence of the furyl group and the triazole-thiol moiety, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18N4O3S/c1-26-17-10-9-16(12-19(17)28-14-15-6-3-2-4-7-15)13-22-25-20(23-24-21(25)29)18-8-5-11-27-18/h2-13H,14H2,1H3,(H,24,29)/b22-13+ |
InChI Key |
DLXMXTYXSDFJGS-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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